![molecular formula C21H23N3O2 B12926082 3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione CAS No. 67744-84-7](/img/structure/B12926082.png)
3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex organic compound belonging to the class of nitrogen-containing heterocycles. These compounds are significant in organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione can be achieved through multiple pathways. One common method involves the condensation reaction of appropriate diketones with hydrazine monohydrate to construct the seven-membered triazepine ring . Another approach utilizes previously prepared intermediates, such as 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepine-4(5H)-thiones, which are then arylated with boronic acids in a Liebeskind-Srogl palladium-catalyzed cross-coupling reaction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced catalytic processes to streamline production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine monohydrate for condensation reactions, boronic acids for arylation, and palladium catalysts for cross-coupling reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions with boronic acids yield aryl-substituted triazepine derivatives, while oxidation reactions may produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione has numerous scientific research applications across various fields . In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms . In biology and medicine, it exhibits potential therapeutic properties, including analgesic, anxiolytic, and anticonvulsant activities . Additionally, it is used in the pharmaceutical industry for drug development and in industrial applications for producing specialized chemicals .
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways . The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other nitrogen-containing heterocycles, such as 1,2,4-triazoles and 1,2,3-triazoles . These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness: What sets 3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione apart is its unique combination of structural features and biological activities .
Eigenschaften
67744-84-7 | |
Molekularformel |
C21H23N3O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-7-phenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C21H23N3O2/c1-16-9-11-18(12-10-16)22-14-20(25)23-13-5-8-19(24(23)21(26)15-22)17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3 |
InChI-Schlüssel |
XUAWHAONTYMQIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(=O)N3CCCC(N3C(=O)C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.